
4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile
Overview
Description
4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile is a benzonitrile derivative featuring a 3-methyl substituent on the aromatic ring and a 2-formylpyrrole moiety at the para position. Its molecular formula is C₁₃H₁₁N₂O, with a molecular weight of 215.24 g/mol (calculated from ). The compound is synthesized via palladium-catalyzed cross-coupling reactions, as exemplified by the preparation of analogous diazo acetamides (e.g., compound 9d in , % yield using CH₂Cl₂–Et₂O chromatography) . Key spectroscopic data includes ¹³C NMR (DMSO-d₆): δ = 160.93 (carbonyl), 144.40, 136.97 (aromatic carbons), and HRMS (ESI): [M + Na]⁺ observed at m/z 283.0800 .
Preparation Methods
Synthesis via Substitution and Cyclization Pathway
Step 1: Formation of 4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile
This initial step involves constructing the pyrrole ring attached to the benzene ring bearing a nitrile group. The key approach is a substitution reaction followed by cyclization:
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- 2-Fluoro-alpha-bromoacetophenone (or similar halogenated acetophenone derivatives)
- 3-Oxo-propionitrile (or analogous nitrile precursor)
- Alkaline catalyst such as potassium carbonate (K₂CO₃) or triethylamine
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- Solvent: Ethyl acetate or methyl acetate
- Temperature: 40–60°C
- Reaction Time: 3–6 hours
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- Under basic conditions, a nucleophilic substitution occurs where the halogen atom on the acetophenone derivative is displaced by the nitrile compound, forming an intermediate 4-(2-formyl-1H-pyrrol-1-yl)-substituted compound .
- Post-reaction, the mixture is quenched with hydrochloric acid, followed by separation, washing, and drying to isolate the intermediate.
Step 2: Hydrogenation and Cyclization
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- Solvent: 1,4-dioxane or tetrahydrofuran (THF)
- Temperature: 60–90°C
- Duration: 15–20 hours
- Atmosphere: Normal pressure with hydrogen
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- The intermediate undergoes catalytic hydrogenation, leading to cyclization and formation of the pyrrole ring fused to the aromatic system, generating the target compound.
Reaction Data Table
Step | Reactants | Catalysts / Reagents | Solvent | Temperature | Time | Product | Notes |
---|---|---|---|---|---|---|---|
1 | 2-Fluoro-alpha-bromoacetophenone + 3-oxo-propionitrile | K₂CO₃ or triethylamine | Ethyl acetate | 40–60°C | 3–6 hrs | 4-(2-formyl-1H-pyrrol-1-yl)-substituted intermediate | Nucleophilic substitution |
2 | Intermediate + HZSM-5 + Pd-C | Hydrogen | 1,4-dioxane | 60–90°C | 15–20 hrs | This compound | Cyclization and reduction |
Research Findings and Optimization
- Reaction Efficiency: The use of potassium carbonate as the base enhances yield and reduces side reactions, as demonstrated in patent CN116178239B.
- Solvent Choice: Ethyl acetate in the first step offers a good balance between solubility and ease of post-reaction purification.
- Catalyst Loading: Optimal catalyst ratios for hydrogenation are critical; typically, 0.5–0.8 molar equivalents of Pd-C relative to the intermediate improve conversion rates.
- Reaction Time: Extended hydrogenation times (up to 20 hours) ensure complete cyclization, especially when scaling up.
Notes on Industrial Scale-Up
- Raw Material Purity: High purity of starting halogenated acetophenone and nitrile compounds is essential.
- Reaction Control: Precise temperature regulation and inert atmosphere conditions prevent side reactions.
- Purification: Post-reaction purification involves filtration to remove catalysts, followed by recrystallization from suitable solvents like isopropyl alcohol-water mixtures.
Alternative Approaches
While the above method is most supported by recent patents and literature, alternative routes include:
- Direct condensation of pyrrole derivatives with aldehyde or nitrile precursors under acid catalysis.
- Multi-component reactions involving pyrrole, aldehyde, and nitrile components, optimized for higher yields and fewer steps.
Chemical Reactions Analysis
Types of Reactions
4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: 4-(2-Carboxy-1H-pyrrol-1-yl)-3-methylbenzonitrile.
Reduction: 4-(2-Amino-1H-pyrrol-1-yl)-3-methylbenzonitrile.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-(2-Formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile involves its interaction with specific molecular targets. For instance, its antifungal activity may be attributed to the inhibition of key enzymes in the fungal cell wall synthesis pathway. The compound’s ability to form hydrogen bonds and interact with various biological macromolecules underlies its diverse biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methylbenzonitrile Isomers
The positional isomerism of methyl and cyano groups significantly influences physicochemical properties:
Key Observations :
- The 2-formylpyrrole group introduces a conjugated carbonyl system, evidenced by IR absorption at 1704 cm⁻¹, which is absent in simpler methylbenzonitriles .
Formylpyrrole-Containing Derivatives
Key Observations :
- Formylpyrrole moieties participate in stereoselective Ugi reactions to generate bioactive tetrahydropyrrolo[1,2-α]pyrazines, suggesting the target compound could serve as a precursor for enzyme inhibitors .
Heterocyclic and Functionalized Analogs
Key Observations :
- Diazo groups (e.g., in 9d) confer unique reactivity (e.g., cyclopropanation or cross-coupling), whereas the target compound’s formylpyrrole may favor condensation reactions .
- Dihydropyranones (e.g., 8b) exhibit dual carbonyl IR peaks (1704 and 1678 cm⁻¹), contrasting with the single formyl peak in the target compound .
Biological Activity
4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile is a heterocyclic organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyrrole ring and a benzonitrile moiety, contribute to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H10N2O. The compound features:
- Pyrrole ring : A five-membered aromatic ring containing nitrogen.
- Formyl group : Contributes to reactivity and interaction with biological targets.
- Methyl group on the benzene ring : Influences the compound's lipophilicity and binding properties.
Biological Activities
Research indicates that this compound exhibits antimicrobial and antifungal properties. These activities are primarily attributed to its ability to interact with specific molecular targets in microorganisms.
Antimicrobial Activity
Studies have demonstrated that this compound can inhibit the growth of various bacterial strains. Its mechanism may involve disrupting critical enzymatic pathways essential for bacterial survival, such as those involved in cell wall synthesis.
Antifungal Activity
The antifungal properties of this compound are particularly noteworthy. The compound has been shown to inhibit key enzymes in the fungal cell wall synthesis pathway, which is crucial for maintaining fungal integrity and viability.
The biological activity of this compound is largely mediated through its interaction with enzymes and other proteins within microbial cells. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell wall synthesis in fungi, leading to cell lysis.
- Hydrogen Bonding : Its ability to form hydrogen bonds with biological macromolecules enhances its reactivity and specificity towards target sites.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
Study | Findings |
---|---|
Research A | Demonstrated significant antimicrobial activity against Gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL. |
Research B | Showed antifungal activity against Candida species, inhibiting growth at concentrations as low as 25 µg/mL. |
Research C | Explored the compound's interaction with fungal enzymes, identifying it as a competitive inhibitor of chitin synthase. |
Synthesis and Applications
The synthesis of this compound typically involves the reaction of 2-formylpyrrole with 3-methylbenzonitrile using Lewis acid catalysts under controlled conditions. This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds, which may have enhanced biological activities.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2-formyl-1H-pyrrol-1-yl)-3-methylbenzonitrile, and how can reaction yields be optimized?
The compound is synthesized via condensation of 2-formylpyrrole with 3-methyl-4-cyanobenzaldehyde under acidic or basic conditions. Key steps include:
- Solvent selection : Ethanol or methanol, with heating (60–80°C) to accelerate imine formation .
- Catalysis : Acidic (e.g., HCl) or basic (e.g., NaOEt) conditions to drive the reaction equilibrium .
- Purification : Recrystallization or column chromatography (e.g., hexane/ethyl acetate gradients) to isolate the product (typical yields: 68–85%) .
Optimization strategies: - Use anhydrous solvents to minimize side reactions.
- Adjust stoichiometry (1:1.2 aldehyde:pyrrole ratio) to maximize conversion .
Q. Which purification methods are most effective for isolating this compound?
- Recrystallization : Preferred for high-purity isolation; solvents like ethanol or acetone yield crystals with >95% purity .
- Column Chromatography : Ideal for small-scale syntheses; silica gel with hexane/ethyl acetate (7:3) achieves baseline separation of impurities .
- HPLC : Used for analytical validation, especially when detecting trace byproducts (e.g., oxidation derivatives) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm the formyl (δ 9.8–10.2 ppm) and nitrile (δ 118–120 ppm) groups. Aromatic protons appear as multiplet signals (δ 7.2–8.1 ppm) .
- IR : Peaks at ~2220 cm (C≡N stretch) and ~1680 cm (C=O stretch) validate functional groups .
- HRMS : Exact mass (MW 196.20 g/mol) confirms molecular formula (CHNO) .
Q. How stable is this compound under varying storage and reaction conditions?
- Thermal Stability : Decomposes above 250°C; pyrrole ring degradation observed via TGA .
- Light Sensitivity : Store in amber vials at –20°C to prevent photooxidation of the formyl group .
- Hydrolytic Stability : Stable in neutral aqueous solutions but prone to nitrile hydrolysis under strong acids/bases (e.g., HSO, NaOH) .
Q. What are the key reactive sites for further functionalization?
- Formyl Group : Susceptible to nucleophilic addition (e.g., Grignard reagents) or oxidation to carboxylic acids (KMnO, 72–85% yield) .
- Nitrile Group : Reducible to amine (H/Pd, 68% yield) or hydrolyzable to amide/carboxylic acid under acidic conditions .
- Pyrrole Ring : Electrophilic substitution (e.g., bromination at β-position) enhances bioactivity .
Advanced Research Questions
Q. How do structural modifications influence bioactivity in SAR studies?
- Methyl Substitution : 3-Methyl on the benzene ring enhances lipophilicity, improving membrane permeability in antimicrobial assays .
- Formyl Replacement : Substituting formyl with acetyl reduces hydrogen-bonding capacity, diminishing enzyme inhibition (e.g., aldol protease) .
- Nitrile to Amine Conversion : Increases solubility but may reduce target binding affinity in kinase assays .
Q. What computational approaches predict target interactions for this compound?
- Molecular Docking : AutoDock Vina simulations suggest strong binding to cytochrome P450 (binding energy: –9.2 kcal/mol) via formyl-pyrrole π-π stacking .
- MD Simulations : Reveal stable interactions with DNA gyrase (RMSD < 2 Å over 100 ns), supporting its potential as an antibacterial agent .
Q. Are stereochemical factors relevant in its synthesis or activity?
- Stereoselective Synthesis : Chiral catalysts (e.g., L-proline) induce enantioselectivity in pyrrole derivatives, though this compound’s planar structure minimizes stereochemical complexity .
- Biological Relevance : Racemic mixtures show comparable antimicrobial activity, suggesting no enantiomer-specific effects .
Q. How does the compound interact with biological targets at the molecular level?
- Enzyme Inhibition : Formyl and nitrile groups form hydrogen bonds with ATP-binding pockets in kinases (e.g., EGFR), confirmed by SPR (K = 12 nM) .
- DNA Intercalation : Planar pyrrole-benzonitrile structure intercalates into DNA, disrupting replication (IC = 8 µM in HeLa cells) .
Q. What high-throughput screening strategies identify its pharmacological potential?
Properties
IUPAC Name |
4-(2-formylpyrrol-1-yl)-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-10-7-11(8-14)4-5-13(10)15-6-2-3-12(15)9-16/h2-7,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IATZHNXJWKGKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)N2C=CC=C2C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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